2-Iodo-5-(trifluoromethoxy)aniline

Cross-Coupling Medicinal Chemistry Process Chemistry

Replace generic haloanilines that fail in cross-coupling: bromo analogs slow oxidative addition; wrong regioisomers misdirect biaryl geometry. This ortho-iodo, meta-trifluoromethoxy-aniline provides: - Suzuki-Miyaura at 40-60°C with ≤1 mol% Pd, preserving acid-sensitive OCF3 - Direct access to OCF3-phenylheterocycles for agrochemical leads - Validated standard for continuous-flow process development Supplied at 95-98% purity, gram-to-kilogram scale.

Molecular Formula C7H5F3INO
Molecular Weight 303.02 g/mol
CAS No. 940908-06-5
Cat. No. B3170158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethoxy)aniline
CAS940908-06-5
Molecular FormulaC7H5F3INO
Molecular Weight303.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)N)I
InChIInChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2
InChIKeySCFZBZGJXHIKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(trifluoromethoxy)aniline Overview


2-Iodo-5-(trifluoromethoxy)aniline (CAS 940908-06-5, C7H5F3INO, MW 303.02) is an ortho-iodo, meta-trifluoromethoxy-substituted aniline building block designed for cross-coupling chemistry . Its 2-iodo group provides a highly reactive handle for Suzuki–Miyaura, Sonogashira, and related transformations, while the electron-withdrawing 5-OCF3 substituent modulates the electronic properties of the aniline core to enhance metabolic stability and tune physicochemical profiles [1]. The compound is typically supplied at 95–98% purity and is employed as a key intermediate in the synthesis of pharmaceutical candidates and agrochemical leads .

2-Iodo-5-(trifluoromethoxy)aniline: Why Generic Substitution Fails


Generic substitution with alternative haloaniline isomers or non-iodinated analogs introduces quantifiable risk in cross-coupling workflows. The ortho-iodo substituent is a prerequisite for high-yielding, low-catalyst-loading palladium-mediated couplings; replacing it with a bromo analog (e.g., 2-bromo-5-(trifluoromethoxy)aniline) reduces oxidative addition kinetics and necessitates more forcing conditions, which can degrade sensitive OCF3 functionality [1]. Similarly, meta- or para-iodo regioisomers (e.g., 4-iodo-3-(trifluoromethoxy)aniline) fail to deliver the correct vectorial geometry required for ortho-functionalized biaryl targets. The data below quantify these performance gaps and establish the target compound's differentiated value for lead-oriented synthesis and scale-up reliability.

2-Iodo-5-(trifluoromethoxy)aniline: Head-to-Head Performance


Iodo vs. Bromo Reactivity in Suzuki–Miyaura Coupling

The ortho-iodo group of 2-iodo-5-(trifluoromethoxy)aniline enables superior oxidative addition kinetics relative to its bromo counterpart, 2-bromo-5-(trifluoromethoxy)aniline. In a telescoped flow diazotization/iododediazotization/cross-coupling process, the in situ generated 2-iodo-5-(trifluoromethoxy)benzenediazonium salt undergoes efficient Suzuki–Miyaura coupling with arylboronic acids using low catalyst loadings (≤1 mol% Pd) under mild thermal conditions (40–60 °C) [1]. In contrast, the corresponding bromo analog would require elevated temperatures (>80 °C) and higher catalyst loadings (2–5 mol% Pd) to achieve comparable conversion, increasing the risk of OCF3 group degradation and side-product formation [1]. This reactivity differential is a direct consequence of the lower bond dissociation energy of the C(sp2)–I bond (~272 kJ/mol) versus C(sp2)–Br (~335 kJ/mol), translating to faster catalytic turnover and higher yields in time-sensitive synthetic sequences.

Cross-Coupling Medicinal Chemistry Process Chemistry

Ortho-Iodo Regiochemistry: Unique Vectorial Geometry

The 2-iodo-5-(trifluoromethoxy) substitution pattern is uniquely suited for constructing ortho-functionalized biaryl pharmacophores. The ortho-iodo group provides a coupling vector at the 2-position adjacent to the aniline nitrogen, a geometry critical for accessing conformationally constrained biaryl motifs prevalent in kinase inhibitors and GPCR modulators. The regioisomeric compound 4-iodo-3-(trifluoromethoxy)aniline (CAS 1807193-85-6), while commercially available, positions the iodine atom para to the amino group, yielding a different spatial orientation upon cross-coupling that fundamentally alters the three-dimensional shape of the resulting biaryl product . Similarly, 5-iodo-2-(trifluoromethoxy)aniline places the iodine meta to the amino group. No single isomeric alternative can reproduce the exact substitution geometry of the target compound, making procurement of the correct regioisomer essential for SAR studies where spatial arrangement dictates target binding and selectivity.

Structure-Activity Relationship Drug Design Synthetic Methodology

Trifluoromethoxy vs. Methoxy: Metabolic Stability and Lipophilicity

The 5-trifluoromethoxy (-OCF3) substituent confers a unique combination of strong electron-withdrawing character (Hammett σp ≈ 0.35–0.39) and increased lipophilicity (Hansch π ≈ +1.04) relative to methoxy (-OCH3; σp ≈ –0.27, π ≈ –0.02) or unsubstituted aniline [1]. This dual electronic/lipophilic modulation is highly sought after in medicinal chemistry for improving membrane permeability and blocking oxidative metabolism at the para position of the aniline ring. The trifluoromethoxy group is metabolically more stable than methoxy, resisting O-demethylation by cytochrome P450 enzymes, a common clearance pathway that limits the in vivo exposure of methoxy-containing drug candidates. 2-Iodo-5-(trifluoromethoxy)aniline thus provides a direct entry to OCF3-containing biaryls and heterocycles that exhibit prolonged half-life and enhanced oral bioavailability in preclinical species compared to their methoxy counterparts.

Drug Metabolism Physicochemical Properties Lead Optimization

Commercial Availability and Purity vs. Related Building Blocks

2-Iodo-5-(trifluoromethoxy)aniline is readily available from multiple reputable vendors with documented purity specifications of 95–98% . This compares favorably to less common analogs such as 3-bromo-2-iodo-5-(trifluoromethoxy)aniline or 2-bromo-3-iodo-5-(trifluoromethoxy)aniline, which are either not commercially stocked or available only in limited quantities with unverified purity. The target compound's established supply chain and consistent quality metrics reduce procurement risk and ensure reproducibility across synthetic campaigns. Typical specifications include: CAS 940908-06-5, molecular formula C7H5F3INO, molecular weight 303.02, purity ≥95% (AKSci, Leyan, ChemScene), storage at ambient temperature in continental US .

Supply Chain Quality Control Procurement

2-Iodo-5-(trifluoromethoxy)aniline: Key Application Scenarios


Medicinal Chemistry: Ortho-OCF3 Biaryl Kinase Inhibitor Fragments

The ortho-iodo substituent undergoes efficient Suzuki–Miyaura coupling with (hetero)arylboronic acids to deliver ortho-OCF3 biaryl anilines, a privileged scaffold in kinase inhibitor design. The electron-withdrawing OCF3 group improves metabolic stability at the para position of the aniline ring while the ortho-biaryl linkage introduces conformational constraint critical for ATP-binding pocket occupancy [1]. The mild coupling conditions (40–60 °C, ≤1 mol% Pd) enabled by the iodo leaving group preserve the acid-sensitive OCF3 moiety, ensuring high yields of the desired biaryl product without racemization or decomposition [2].

Agrochemical Discovery: Fluorinated Phenylpyrazole Insecticide Building Blocks

The OCF3 group is a key pharmacophore in numerous commercial insecticides (e.g., metaflumizone, fipronil analogs). 2-Iodo-5-(trifluoromethoxy)aniline provides a direct entry to OCF3-substituted phenylheterocycles via Sonogashira or Suzuki coupling followed by heterocycle annulation. The ortho-iodo regiochemistry ensures the correct substitution pattern for target engagement with insect GABA receptors and voltage-gated sodium channels [1]. The compound's commercial availability at 95–98% purity supports gram-to-kilogram scale synthesis required for field trial material production.

Process Chemistry: Telescoped Flow Diazotization-Coupling Validation

2-Iodo-5-(trifluoromethoxy)aniline serves as an authentic standard and substrate for validating continuous-flow Sandmeyer iodination and subsequent cross-coupling protocols. The compound's well-defined physical properties (MW 303.02, LogP ≈ 3.35) [1] facilitate analytical method development (HPLC, LCMS) for monitoring reaction progress and impurity profiling. Process chemists utilize this building block to benchmark catalyst performance, optimize residence times, and demonstrate telescoped sequence robustness before applying the methodology to proprietary aniline substrates [2].

Chemical Biology: Ortho-OCF3 Aniline-Derived Activity-Based Probes

The ortho-iodo group can be selectively functionalized via Sonogashira coupling with alkyne-containing affinity tags or via Buchwald-Hartwig amination with linker-modified amines, while the OCF3 group imparts metabolic stability to the probe molecule in cellular assays. The resulting ortho-OCF3 biaryl anilines exhibit enhanced cellular permeability (logD7.4 increased by ~1 log unit relative to OCH3 analogs) and reduced nonspecific protein binding, improving signal-to-noise ratios in pull-down and imaging experiments [1].

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